molecular formula C11H20O2 B13253443 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13253443
M. Wt: 184.27 g/mol
InChI Key: NCXGWYNFYIYRMH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxy-methylpropyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde typically involves the reaction of 3-methylcyclopentanone with 2-hydroxy-2-methylpropanal under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the aldol condensation reaction. The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or other halides in the presence of a base.

Major Products Formed

    Oxidation: 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with similar hydroxy and methyl groups but a different aromatic structure.

    2-Hydroxy-2-methyl-1-phenyl-1-propanone: Another compound with a hydroxy-methylpropyl group but differing in the presence of a phenyl ring.

Uniqueness

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its aromatic counterparts. This uniqueness makes it valuable for specific applications where the cyclopentane ring’s rigidity and conformational flexibility are advantageous.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-9-4-5-11(6-9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3

InChI Key

NCXGWYNFYIYRMH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(C)(C)O)C=O

Origin of Product

United States

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